2-Bromo-5-[5-[5-[5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene
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Overview
Description
2-Bromo-5-[5-[5-[5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene is a complex organosulfur compound It is characterized by the presence of multiple thiophene rings, each substituted with bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-[5-[5-[5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene typically involves multi-step reactions starting from thiophene. The bromination of thiophene is a crucial step, often achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Subsequent coupling reactions, such as Suzuki or Stille coupling, are employed to link the brominated thiophene units together .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, is essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-[5-[5-[5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: Suzuki, Stille, and Heck coupling reactions are commonly used to form carbon-carbon bonds between thiophene units.
Oxidation and Reduction: The thiophene rings can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination under mild conditions.
Palladium Catalysts: Employed in coupling reactions to facilitate the formation of carbon-carbon bonds.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Major Products
The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for specific applications.
Scientific Research Applications
2-Bromo-5-[5-[5-[5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: Incorporated into polymers and copolymers to enhance their electronic and mechanical properties.
Medicinal Chemistry: Potential precursor for the synthesis of bioactive molecules and pharmaceuticals.
Catalysis: Employed as a ligand in transition metal-catalyzed reactions.
Mechanism of Action
The mechanism by which 2-Bromo-5-[5-[5-[5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene exerts its effects depends on its application. In organic electronics, its conjugated structure facilitates charge transport. In catalysis, it acts as a ligand, coordinating to metal centers and influencing their reactivity. The molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Bromothiophene: A simpler analog with a single thiophene ring.
5-Bromo-2-thiophenecarboxaldehyde: Contains an aldehyde functional group in addition to the bromine atom.
2,5-Dibromothiophene: Features two bromine atoms on a single thiophene ring.
Uniqueness
2-Bromo-5-[5-[5-[5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene is unique due to its extended conjugated system, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring high charge mobility and stability.
Properties
CAS No. |
647835-93-6 |
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Molecular Formula |
C24H12Br2S6 |
Molecular Weight |
652.6 g/mol |
IUPAC Name |
2-bromo-5-[5-[5-[5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene |
InChI |
InChI=1S/C24H12Br2S6/c25-23-11-9-21(31-23)19-7-5-17(29-19)15-3-1-13(27-15)14-2-4-16(28-14)18-6-8-20(30-18)22-10-12-24(26)32-22/h1-12H |
InChI Key |
YRKDAWMOXYWSOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C2=CC=C(S2)C3=CC=C(S3)Br)C4=CC=C(S4)C5=CC=C(S5)C6=CC=C(S6)Br |
Origin of Product |
United States |
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